2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid
Description
2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 2 and 4 positions of the phenyl ring
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-3-5-12(10(2)7-9)14-8-11(16(19)20)4-6-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKQRDQIVPYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689012 | |
| Record name | 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-00-4 | |
| Record name | 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,4-Dimethylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-(2,4-Dimethylphenyl)-4-aminobenzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid can be formed.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into the compound’s potential therapeutic effects and its derivatives’ pharmacological properties is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid depends on its specific application and the context in which it is used. For instance, in biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the dimethylphenyl group, which may affect its solubility and reactivity.
2,4-Dimethylbenzoic acid: Lacks both the nitro group and the additional phenyl ring, resulting in different chemical and physical properties.
Uniqueness
2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid is unique due to the combination of the nitro group and the dimethylphenyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
